molecular formula C12H17BrO2 B8443264 (2-Bromo-4-tert-butyl-5-methoxy-phenyl)-methanol

(2-Bromo-4-tert-butyl-5-methoxy-phenyl)-methanol

Cat. No. B8443264
M. Wt: 273.17 g/mol
InChI Key: AVLDANMHSKQIKI-UHFFFAOYSA-N
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Patent
US08273773B2

Procedure details

step b—To a solution of 345 (2.08 g, 10.70 mmol) in CCl4 (75 mL) was added NBS (2.10 g, 11.80 mmol). The reaction was stirred for 15 min then diluted with a cold 10% aqueous NaHSO3. The reaction mixture was extracted with DCM. The organic extract was washed with brine, dried (MgSO4), filtered and concentrated. The residue was taken up in hexanes (80 mL) and then concentrated to afford 2.9 g (100%) of 344a as a white solid.
Name
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][C:6]=1[O:13][CH3:14])([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:22])C(=O)C1>C(Cl)(Cl)(Cl)Cl.OS([O-])=O.[Na+]>[Br:22][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[C:6]([O:13][CH3:14])=[CH:7][C:8]=1[CH2:11][OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)CO)OC
Name
Quantity
2.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C(C)(C)C)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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